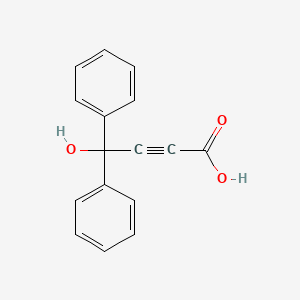
4-Hydroxy-4,4-diphenylbut-2-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-4,4-diphenylbut-2-ynoic acid is an organic compound with the molecular formula C16H12O3 It is characterized by the presence of a hydroxyl group and two phenyl groups attached to a butynoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4,4-diphenylbut-2-ynoic acid typically involves the reaction of phenylacetylene with benzophenone in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
4-Hydroxy-4,4-diphenylbut-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond in the butynoic acid backbone can be reduced to a double or single bond.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 4-oxo-4,4-diphenylbut-2-ynoic acid.
Reduction: Formation of 4-hydroxy-4,4-diphenylbut-2-enoic acid or 4-hydroxy-4,4-diphenylbutanoic acid.
Substitution: Formation of brominated or nitrated derivatives of the compound.
科学研究应用
4-Hydroxy-4,4-diphenylbut-2-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Hydroxy-4,4-diphenylbut-2-ynoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl groups can engage in π-π interactions, affecting the compound’s binding affinity and specificity. Additionally, the butynoic acid backbone can undergo metabolic transformations, leading to the formation of active metabolites.
相似化合物的比较
Similar Compounds
- 4-Hydroxy-4,4-diphenylbutanoic acid
- 4-Hydroxy-4,4-diphenylbut-2-enoic acid
- 4-Oxo-4,4-diphenylbut-2-ynoic acid
Uniqueness
4-Hydroxy-4,4-diphenylbut-2-ynoic acid is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The presence of two phenyl groups further enhances its stability and interaction with other molecules.
属性
IUPAC Name |
4-hydroxy-4,4-diphenylbut-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-15(18)11-12-16(19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,19H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUSZYPTAAVLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(=O)O)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
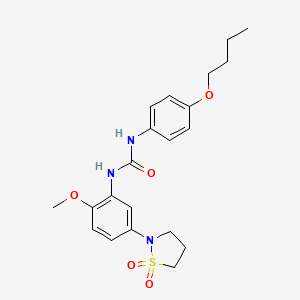

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2884934.png)

![(2E)-3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2884936.png)


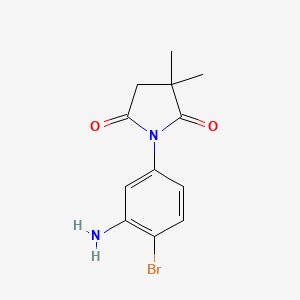
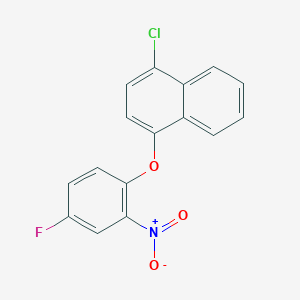
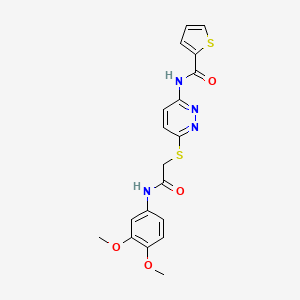
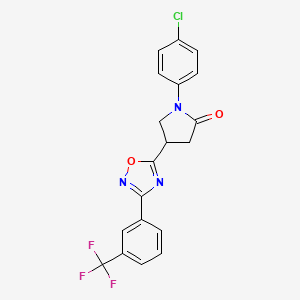
![Ethyl 3-[3-(benzyloxy)phenyl]-3-oxopropanoate](/img/structure/B2884945.png)
![N-(3-chloro-4-fluorophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide](/img/structure/B2884947.png)
![4-(dimethylamino)-2-[(3-methylphenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B2884950.png)
